Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)-
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Overview
Description
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is a complex organic compound with a molecular formula of C16H13NO3. This compound is part of the phthalimide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the piperazine ring and the p-methoxybenzyl group in its structure makes it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- typically involves the reaction of phthalimide with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can cross biological membranes due to its lipophilic nature and neutral properties. It may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phthalimide, N-(p-methoxybenzyl)-: A similar compound with a simpler structure, lacking the piperazine ring.
Phthalimide, N-(4-methoxybenzyl)-: Another related compound with slight structural differences.
Uniqueness
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- stands out due to the presence of the piperazine ring, which imparts unique chemical and biological properties
Properties
CAS No. |
95939-89-2 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 |
InChI Key |
CWFWNLFZDHVYCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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